![molecular formula C21H24N4O B12389800 N-[(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-N'-1H-indazol-4-ylurea](/img/structure/B12389800.png)
N-[(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-N'-1H-indazol-4-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-ABT-102 is a chemical compound known for its potential therapeutic applications. It is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the sensation of pain and heat. This compound has garnered interest due to its potential use in treating pain and inflammation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-ABT-102 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of specific functional groups to achieve the desired stereochemistry. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of (S)-ABT-102 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of scalable reaction vessels, continuous flow reactors, and advanced purification techniques to ensure consistent quality and supply.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-ABT-102 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s properties.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
(S)-ABT-102 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the TRPV1 receptor and its role in pain sensation.
Biology: Researchers use (S)-ABT-102 to investigate the biological pathways involved in pain and inflammation.
Medicine: The compound is being explored for its potential therapeutic applications in treating chronic pain conditions.
Industry: (S)-ABT-102 is used in the development of new pain-relief medications and formulations.
Mécanisme D'action
(S)-ABT-102 exerts its effects by selectively binding to the TRPV1 receptor, which is a non-selective cation channel involved in the sensation of pain and heat. By antagonizing this receptor, (S)-ABT-102 inhibits the activation of the TRPV1 channel, thereby reducing pain and inflammation. The molecular targets and pathways involved include the inhibition of calcium influx and the modulation of downstream signaling pathways associated with pain perception.
Comparaison Avec Des Composés Similaires
Capsaicin: A well-known TRPV1 agonist used in topical pain relief creams.
SB-366791: Another TRPV1 antagonist with similar properties to (S)-ABT-102.
AMG-517: A potent TRPV1 antagonist with a different chemical structure but similar mechanism of action.
Uniqueness of (S)-ABT-102: (S)-ABT-102 is unique due to its high selectivity for the TRPV1 receptor and its potential for therapeutic applications in pain management. Unlike capsaicin, which activates the TRPV1 receptor, (S)-ABT-102 inhibits it, making it a promising candidate for treating conditions associated with chronic pain and inflammation.
Propriétés
Formule moléculaire |
C21H24N4O |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
1-[(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(1H-indazol-4-yl)urea |
InChI |
InChI=1S/C21H24N4O/c1-21(2,3)14-8-9-15-13(11-14)7-10-18(15)24-20(26)23-17-5-4-6-19-16(17)12-22-25-19/h4-6,8-9,11-12,18H,7,10H2,1-3H3,(H,22,25)(H2,23,24,26)/t18-/m0/s1 |
Clé InChI |
TYOYXJNGINZFET-SFHVURJKSA-N |
SMILES isomérique |
CC(C)(C)C1=CC2=C(C=C1)[C@H](CC2)NC(=O)NC3=CC=CC4=C3C=NN4 |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=NN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









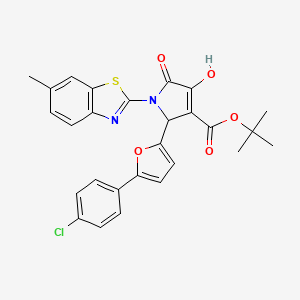
![[(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B12389759.png)
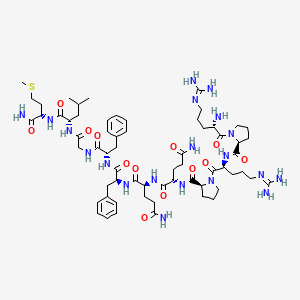
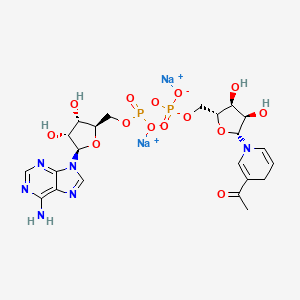
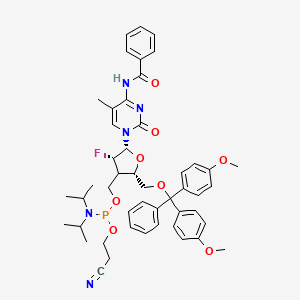
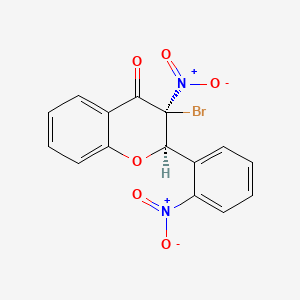
![[(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B12389779.png)
